molecular formula C10H7NO B11918956 2h-Furo[3,2-e]indole CAS No. 28579-31-9

2h-Furo[3,2-e]indole

Cat. No.: B11918956
CAS No.: 28579-31-9
M. Wt: 157.17 g/mol
InChI Key: IARKIYJCHZZSLY-UHFFFAOYSA-N
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Description

2H-Furo[3,2-e]indole is a heterocyclic compound that combines the structural features of both furan and indole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[3,2-e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-dimethyl-3-carbethoxy-5-hydroxyacetic acid with dimethylformamide and phosphorus oxychloride, leading to the formation of the desired furoindole derivative through intramolecular cyclization .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2H-Furo[3,2-e]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of oxo-furoindole derivatives.

    Reduction: Formation of dihydro-furoindole derivatives.

    Substitution: Formation of halogenated furoindole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Furo[3,2-e]indole involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in critical biological processes. For example, certain derivatives of furoindole have shown significant inhibitory activity against tumor cell lines by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2H-Furo[3,2-e]indole stands out due to its specific fusion of furan and indole rings, which imparts unique electronic and steric properties

Properties

CAS No.

28579-31-9

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-furo[3,2-e]indole

InChI

InChI=1S/C10H7NO/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-5H,6H2

InChI Key

IARKIYJCHZZSLY-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C3=CC=NC3=CC=C2O1

Origin of Product

United States

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